

Technical Guide: 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone

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Compound of Interest

Compound Name:	2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
CAS No.:	898754-49-9
Cat. No.:	B3023879

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CAS Number: 898754-49-9[1]

Part 1: Executive Summary & Chemical Identity

2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is a highly functionalized aromatic ketone intermediate used primarily in the synthesis of complex nitrogen heterocycles, including phthalazinones and isoquinolinones. Its structure features an ortho-carboethoxy group (ethyl ester) relative to the ketone, a motif that provides a "built-in" cyclization handle.

The inclusion of the 2,6-dimethylphenyl moiety introduces significant steric bulk and lipophilicity, often utilized in medicinal chemistry to block metabolic sites (preventing hydroxylation at the ortho positions) and restrict conformational rotation (atropisomerism control).

Chemical Specifications

Property	Data
CAS Number	898754-49-9
IUPAC Name	Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate
Molecular Formula	C ₂₀ H ₂₂ O ₃
Molecular Weight	310.39 g/mol
Appearance	Viscous oil or low-melting solid
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups	Aryl Ketone, Ethyl Ester, Sterically Hindered Phenyl Ring

Part 2: Advanced Synthesis Protocol (Organozinc Methodology)

The Synthetic Challenge

Standard Grignard or Organolithium approaches fail for this molecule.

- Problem: A Grignard reagent (e.g., 3-(2,6-dimethylphenyl)propylmagnesium bromide) would attack the ester functionality of the benzoate ring, leading to tertiary alcohols or polymerization rather than the desired ketone.
- Solution: Rieke® Zinc (Zn) Chemistry*. Organozinc reagents are less nucleophilic than Grignards and tolerate esters, nitriles, and ketones at moderate temperatures. They react selectively with acid chlorides to form ketones without over-addition.

High-Fidelity Synthesis Workflow

This protocol utilizes highly reactive zinc (Rieke Zinc) to generate an organozinc intermediate which is then coupled with an acid chloride.

Step 1: Preparation of the Organozinc Reagent

Reagents:

- Ethyl 2-iodobenzoate (Substrate A)
- Rieke® Zinc (Zn*) in THF (Active Metal)

Mechanism: The oxidative addition of Rieke Zinc to the carbon-iodine bond occurs under mild conditions, preserving the sensitive ester group.

Step 2: Negishi-Type Coupling (Acylation)

Reagents:

- 3-(2,6-dimethylphenyl)propanoyl chloride (Substrate B)
- CuCN·2LiCl (Catalyst/Mediator)

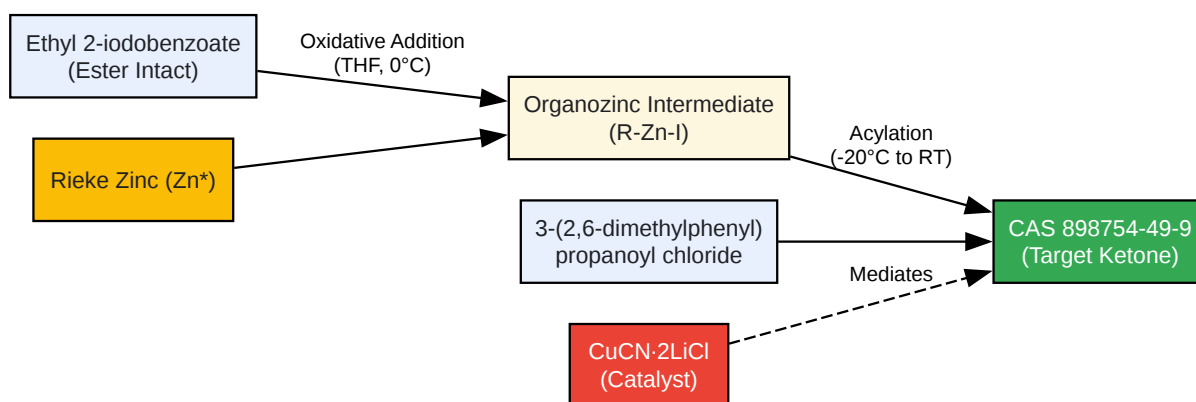
Protocol:

- Activation: The organozinc reagent (prepared in Step 1) is treated with a soluble copper source (CuCN·2LiCl) at -20°C to form a more reactive copper-zinc species.
- Coupling: The acid chloride (Substrate B) is added dropwise.
- Quench: The reaction is quenched with saturated NH₄Cl to remove copper salts.

Why this works: The copper-mediated organozinc reagent attacks the acid chloride to form the ketone. Unlike Grignard reagents, the resulting ketone does not react further with the organozinc species, preventing tertiary alcohol formation.

Synthesis Visualization (DOT Diagram)

The following diagram illustrates the chemoselective pathway required to synthesize CAS 898754-49-9 without degrading the ester.



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Caption: Chemoselective synthesis via Rieke Zinc prevents side reactions with the ester moiety.

Part 3: Reactivity & Downstream Applications

The value of **2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone** lies in its ability to undergo heterocyclization. The proximity of the ketone and the ester (1,5-relationship) makes it a "spring-loaded" precursor for bicyclic systems.

Phthalazinone Synthesis (Bioactive Core)

Reaction with hydrazine hydrate leads to the formation of phthalazin-1(2H)-ones. This scaffold is critical in PARP inhibitors (e.g., Olaparib analogs) and Antihistamines (e.g., Azelastine).

- Reagent: Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol/Reflux.[2]
- Mechanism: Schiff base formation at the ketone
Intramolecular nucleophilic attack on the ester
Loss of Ethanol.
- Product: 4-[2-(2,6-dimethylphenyl)ethyl]phthalazin-1(2H)-one.

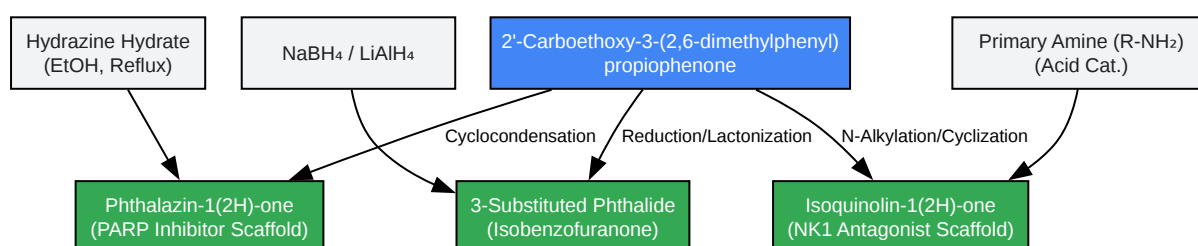
Isoquinolinone Synthesis

Reaction with primary amines yields isoquinolin-1(2H)-ones, a scaffold found in various NK1 antagonists and Rho-kinase inhibitors.

- Reagent: Primary Amine (R-NH₂) + Acid Catalyst.
- Mechanism: Imine formation

Cyclization.

Cyclization Pathways Visualization



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Caption: Divergent synthesis of nitrogen and oxygen heterocycles from the CAS 898754-49-9 core.

Part 4: Handling and Stability

Storage Protocols

- Temperature: Store at 2-8°C (Refrigerated).
- Atmosphere: Inert gas (Argon or Nitrogen) recommended. While the ester is stable, the ketone alpha-position is susceptible to slow oxidation over extended periods.
- Solvent Compatibility: Avoid protic solvents (methanol/ethanol) in the presence of strong bases to prevent transesterification.

Safety Data (GHS Classification)

- Signal Word: Warning

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory during synthesis due to the use of organozinc reagents and acid chlorides.

Part 5: References

- Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." *Science*, 246(4935), 1260–1264. [Link](#)
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- Knochel, P., et al. (2011). "Functionalized Organozinc Compounds." *Comprehensive Organic Synthesis II*, 161-202. [Link](#)
- Zhu, L., & Rieke, R. D. (1998). "The Direct Formation of Functionalized Alkyl(aryl)zinc Halides by Oxidative Addition of Highly Reactive Zinc." *Journal of Organic Chemistry*, 63(9), 3156-3157. [Link](#)

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